molecular formula C16H24ClNO2 B6100780 4-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride

4-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride

Cat. No.: B6100780
M. Wt: 297.82 g/mol
InChI Key: BCTCOUBYFPMKRG-BJILWQEISA-N
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Description

4-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring and a phenoxy group with dimethyl substitutions. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to form the 3,4-dimethylphenoxy intermediate.

    Alkylation of Morpholine: The next step involves the alkylation of morpholine with the phenoxy intermediate under basic conditions to form the desired product.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The double bond in the but-2-enyl chain can be reduced to form saturated derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated butyl derivatives.

    Substitution: Various alkylated morpholine derivatives.

Scientific Research Applications

4-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The phenoxy group may interact with cellular receptors or enzymes, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-4-(3,4-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
  • 4-[(E)-4-(3,4-dimethoxyphenoxy)but-2-enyl]morpholine;hydrochloride

Uniqueness

4-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride is unique due to its specific substitution pattern on the phenoxy group and the presence of the morpholine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-14-5-6-16(13-15(14)2)19-10-4-3-7-17-8-11-18-12-9-17;/h3-6,13H,7-12H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTCOUBYFPMKRG-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC=CCN2CCOCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OC/C=C/CN2CCOCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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